6-(4-Ethylpiperazin-1-yl)nicotinaldehyde 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 1256561-21-3
VCID: VC0036123
InChI: InChI=1S/C12H17N3O/c1-2-14-5-7-15(8-6-14)12-4-3-11(10-16)9-13-12/h3-4,9-10H,2,5-8H2,1H3
SMILES: CCN1CCN(CC1)C2=NC=C(C=C2)C=O
Molecular Formula: C12H17N3O
Molecular Weight: 219.288

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde

CAS No.: 1256561-21-3

Cat. No.: VC0036123

Molecular Formula: C12H17N3O

Molecular Weight: 219.288

* For research use only. Not for human or veterinary use.

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde - 1256561-21-3

Specification

CAS No. 1256561-21-3
Molecular Formula C12H17N3O
Molecular Weight 219.288
IUPAC Name 6-(4-ethylpiperazin-1-yl)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C12H17N3O/c1-2-14-5-7-15(8-6-14)12-4-3-11(10-16)9-13-12/h3-4,9-10H,2,5-8H2,1H3
Standard InChI Key FLZUBYBFDYGLHX-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=NC=C(C=C2)C=O

Introduction

Chemical Structure and Properties

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde features a distinctive molecular structure characterized by a pyridine ring with an aldehyde group at the 3-position and an ethylpiperazine substituent at the 6-position. This arrangement of functional groups contributes to its unique chemical behavior and biological interactions.

Basic Chemical Information

The key chemical and physical properties of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde are summarized in the following table:

PropertyValueSource
CAS Number1256561-21-3
Molecular FormulaC12H17N3O
Molecular Weight219.288 g/mol
IUPAC Name6-(4-ethylpiperazin-1-yl)pyridine-3-carbaldehyde
Standard InChIInChI=1S/C12H17N3O/c1-2-14-5-7-15(8-6-14)12-4-3-11(10-16)9-13-12
Canonical SMILESCCN1CCN(CC1)C2=NC=C(C=C2)C=O
Density1.123±0.06 g/cm³ (Predicted)
Boiling Point387.0±42.0 °C (Predicted)
pKa7.66±0.10 (Predicted)

Structural Features and Reactivity

The compound contains several reactive functional groups that contribute to its chemical behavior. The aldehyde group at the 3-position of the pyridine ring is particularly notable for its high reactivity. This aldehyde can undergo various chemical transformations, including oxidation to form carboxylic acids, reduction to alcohols, and nucleophilic addition reactions with various reagents. These transformations allow for further derivatization of the compound, expanding its potential applications in chemical synthesis and drug development.

The ethylpiperazine moiety at the 6-position of the pyridine ring introduces basic nitrogen atoms into the molecule, which can participate in acid-base reactions and hydrogen bonding. The piperazine ring can also undergo nucleophilic substitution reactions, allowing for further modification of the molecule. The presence of this substituent enhances the compound's solubility in aqueous media, potentially improving its bioavailability in biological systems.

Synthesis Methods

The synthesis of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde typically follows well-established procedures in organic chemistry, though specific protocols may vary depending on the desired yield, purity, and available starting materials. Based on the information available in the literature, several synthetic routes can be proposed for this compound.

General Synthetic Approach

A common approach to synthesizing 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde involves the reaction of nicotinaldehyde with 4-ethylpiperazine in an organic solvent, typically ethanol or methanol, under reflux conditions. This reaction often requires the use of a Lewis acid catalyst to facilitate the nucleophilic aromatic substitution process.

The general reaction scheme can be represented as follows:

  • Preparation of 6-halonicotinaldehyde (where halo is typically chloro or bromo)

  • Nucleophilic aromatic substitution with 4-ethylpiperazine

  • Purification of the final product using techniques such as recrystallization or column chromatography

Alternative Synthesis Methods

Alternative synthetic routes may involve the preparation of nicotinaldehyde derivatives through the catalytic reduction of 3-cyanopyridine. This approach is based on methodologies similar to those described in patent literature for the preparation of aqueous nicotinaldehyde . The process typically involves hydrogen gas in the presence of catalysts such as Raney nickel.

Biological Activity

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde has demonstrated significant biological activities in various research studies, making it a compound of interest for potential therapeutic applications. Its activities are primarily focused on antimicrobial and anticancer properties.

Anticancer Properties

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde has also demonstrated promising anticancer properties in preliminary studies. The compound has been investigated for its potential to inhibit cancer cell proliferation, with research suggesting that it may interfere with cellular signaling pathways involved in cancer progression.

The anticancer activity of this compound may be attributed to the ethylpiperazine moiety, which enhances the compound's binding affinity to specific cellular targets. This interaction can potentially modulate signaling pathways related to cell growth and survival, leading to the inhibition of cancer cell proliferation.

Similar to related compounds, 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde may exert its anticancer effects through multiple mechanisms, including:

  • Inhibition of specific kinases involved in cell proliferation and survival

  • Modulation of cellular redox status

  • Induction of apoptosis in cancer cells

  • Disruption of DNA replication and repair mechanisms

Research on related compounds containing piperazine moieties has shown their potential in targeting various cancer types, suggesting that 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde may have broad-spectrum anticancer activity worthy of further investigation .

Research Applications

The unique structural and biological properties of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde have led to its application in various research areas, particularly in drug discovery and development.

Structure-Activity Relationship Studies

The compound provides an excellent platform for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule and evaluating the resulting biological activities, researchers can gain insights into the structural features essential for specific biological functions.

Potential modifications that could be explored in SAR studies include:

  • Variations in the substituents on the piperazine ring

  • Modifications of the aldehyde group

  • Introduction of additional functional groups on the pyridine ring

  • Replacement of the pyridine ring with other heterocycles

Such studies could lead to the identification of more potent and selective compounds with enhanced therapeutic potential.

Comparison with Similar Compounds

To better understand the unique properties and potential applications of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde, it is valuable to compare it with structurally similar compounds that have been studied more extensively.

Comparison with Related Nicotinaldehyde Derivatives

Several related nicotinaldehyde derivatives have been investigated for their biological activities and chemical properties. The following table provides a comparison of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde with some of these compounds:

CompoundStructural FeaturesUnique AspectsReference
6-(4-Ethylpiperazin-1-yl)nicotinaldehydeEthylpiperazine at 6-positionEnhanced binding affinity to cellular targets
6-(4-Methylpiperazin-1-yl)nicotinaldehydeMethylpiperazine instead of ethylpiperazineSimilar activity profile with potentially different pharmacokinetics
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehydeAdditional methyl group at 2-positionInteraction with nicotinic acetylcholine receptors
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinaldehydeAdditional methyl group at 4-positionInteraction with specific biological targets such as receptors or enzymes
6-(Azepan-1-yl)-2-methylnicotinaldehydeAzepane ring instead of piperazineDifferent pharmacological profiles due to the seven-membered ring

Structure-Function Relationships

The comparison of these related compounds reveals important structure-function relationships that can guide further research and development efforts. Key observations include:

  • The nature of the substituent on the piperazine ring (e.g., ethyl vs. methyl) can significantly influence the compound's pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability.

  • The introduction of additional substituents on the pyridine ring, such as methyl groups at the 2- or 4-positions, can modulate the compound's electronic properties and spatial arrangement, potentially affecting its binding affinity and selectivity for specific biological targets.

  • The replacement of the piperazine ring with other heterocycles, such as azepane, can lead to compounds with distinct pharmacological profiles, highlighting the importance of the nitrogen-containing heterocycle in determining biological activity.

These structure-function relationships provide valuable insights for the rational design of new derivatives with optimized properties for specific therapeutic applications.

Future Research Directions

Based on the current understanding of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde and its properties, several promising research directions can be identified for future investigation.

Mechanism of Action Studies

A more detailed understanding of the compound's mechanism of action at the molecular level would be valuable for optimizing its therapeutic potential. Future research could focus on:

  • Identifying specific cellular targets and binding sites

  • Elucidating the molecular interactions involved in its antimicrobial and anticancer activities

  • Investigating potential synergistic effects with established therapeutic agents

Derivatization and Optimization

The development of new derivatives with enhanced properties represents another important research direction. Future efforts could focus on:

  • Synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties

  • Development of prodrug forms to enhance bioavailability

  • Incorporation of the compound into novel drug delivery systems

Expanded Biological Evaluation

While current research has primarily focused on the compound's antimicrobial and anticancer properties, its potential activity in other therapeutic areas remains largely unexplored. Future studies could investigate:

  • Anti-inflammatory and immunomodulatory activities

  • Neuroprotective and neuropharmacological effects

  • Antiviral properties, particularly against emerging infectious diseases

Similar compounds containing piperazine moieties have shown activity in these areas, suggesting that 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde may have broader therapeutic potential than currently recognized .

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